molecular formula C36H47N11O6 B549123 Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)

Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)

Cat. No. B549123
M. Wt: 729.8 g/mol
InChI Key: MBXBICVKLVYNKD-XFTNXAEASA-N
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Description

FC 131 is a cyclopentapeptide known for its role as an antagonist for the CXC-chemokine receptor 4 (CXCR4). This receptor is involved in various physiological and pathological processes, including HIV infection, cancer progression, and stem cell recruitment .

Scientific Research Applications

FC 131 has a wide range of scientific research applications:

Mechanism of Action

FC 131 exerts its effects by binding to the CXCR4 receptor, thereby blocking the interaction between CXCR4 and its natural ligand, stromal cell-derived factor 1 (SDF-1). This inhibition prevents the downstream signaling pathways that are involved in cell migration, proliferation, and survival. The molecular targets include the CXCR4 receptor and the associated G-protein coupled signaling pathways .

Safety and Hazards

This would involve understanding the safety precautions needed when handling the molecule, its toxicity, and any risks associated with its use .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FC 131 involves the formation of a cyclopentapeptide structure. The key steps include the coupling of amino acids and the cyclization of the linear peptide. The amino acids involved are L-arginine, L-2-naphthylalanine, glycine, and D-tyrosine. The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation. The cyclization step is crucial and is often achieved under dilute conditions to favor intramolecular cyclization over intermolecular polymerization .

Industrial Production Methods

Industrial production of FC 131 may involve solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of the peptide chain on a solid support. This method is advantageous for producing peptides with high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

FC 131 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic rings can lead to the formation of quinones, while reduction of peptide bonds can yield amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of FC 131

FC 131 is unique due to its cyclopentapeptide structure, which provides high specificity and affinity for the CXCR4 receptor. This structural feature also contributes to its stability and resistance to enzymatic degradation, making it a promising candidate for therapeutic applications .

properties

IUPAC Name

2-[3-[(2S,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxyphenyl)methyl]-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H47N11O6/c37-35(38)41-15-3-7-26-32(51)45-27(8-4-16-42-36(39)40)33(52)47-28(19-22-9-12-23-5-1-2-6-24(23)17-22)31(50)43-20-30(49)44-29(34(53)46-26)18-21-10-13-25(48)14-11-21/h1-2,5-6,9-14,17,26-29,48H,3-4,7-8,15-16,18-20H2,(H,43,50)(H,44,49)(H,45,51)(H,46,53)(H,47,52)(H4,37,38,41)(H4,39,40,42)/t26-,27-,28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXBICVKLVYNKD-XFTNXAEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H47N11O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

729.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)
Reactant of Route 2
Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)
Reactant of Route 3
Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)
Reactant of Route 4
Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)
Reactant of Route 5
Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)
Reactant of Route 6
Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)

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